molecular formula C19H17N3O5S B2876139 Methyl 4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate CAS No. 1251710-19-6

Methyl 4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate

Cat. No. B2876139
CAS RN: 1251710-19-6
M. Wt: 399.42
InChI Key: VIRACTRSVSVUJT-UHFFFAOYSA-N
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Description

Methyl 4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate, also known as MPOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPOB belongs to the class of sulfonamide derivatives and is known for its anti-inflammatory and analgesic properties.

Scientific Research Applications

Agricultural Bioactivity

1,2,4-Oxadiazole derivatives: , which are part of the compound’s structure, have been shown to exhibit a broad spectrum of biological activities beneficial for agriculture . They have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani , which are significant threats to crop security and food production .

Anticancer Activity

The compound’s core structure, the 1,2,4-oxadiazole ring , has been linked to significant anti-cancer activity. When evaluated against human cancer cell lines, these derivatives have shown promising results. They are considered potential candidates for developing new therapeutic agents targeting various solid malignant tumors .

Antimicrobial Properties

Derivatives of 1,2,4-oxadiazole have been found to possess strong antibacterial effects on Xanthomonas oryzae , which causes diseases in rice plants. These diseases can lead to severe economic damage, and the derivatives offer a potential alternative for discovering novel antibacterial agents .

Anti-HIV and Antitubercular Activities

Compounds based on the 1,2,3-triazole moiety , which is structurally related to 1,2,4-oxadiazole, have been utilized in medicinal scaffolds demonstrating activities against HIV and tuberculosis. This suggests that the compound could be modified to enhance these properties for therapeutic applications .

Anti-Trypanosomal Activity

The 1,2,4-oxadiazole derivatives have been studied for their action against Trypanosoma cruzi , the causative agent of Chagas disease. Molecular docking studies suggest that these compounds could serve as effective anti-trypanosomal agents, providing a new avenue for treatment development .

Synthetic Methodology Advancements

The synthesis of 1,2,4-oxadiazole derivatives, including the compound , has benefited from advancements in synthetic methodologies. The application of Microwave-Induced Synthesis (MWI) has shown several advantages, such as short reaction times, high yields, and simple purification processes, which are crucial for pharmaceutical research and development .

properties

IUPAC Name

methyl 4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-26-19(23)14-7-9-16(10-8-14)28(24,25)22-11-15(12-22)18-20-17(21-27-18)13-5-3-2-4-6-13/h2-10,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRACTRSVSVUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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